1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene
Description
Properties
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-12-21-16-9-5-4-8-15(16)20-19(21)24-14-13-23-18-11-7-6-10-17(18)22-2/h1,4-11H,12-14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPQZQSHZXNRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| 2-Mercaptobenzimidazole | HCl, thiourea, ethanol reflux | 80–85 | Over-cyclization byproducts |
| N-Alkylation | Propargyl bromide, NaOH, toluene | 70–75 | Competing alkylation at 3-position |
| Williamson Synthesis | 1,2-Dibromoethane, K₂CO₃, acetone | 65–70 | Di-etherification side reactions |
| Thioether Coupling | K₂CO₃, DMF, 80°C | 60–65 | Oxidation of thiol to disulfide |
Optimization Strategies
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N-Alkylation Efficiency :
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Thioether Coupling :
Characterization and Validation
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¹H NMR :
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Propargyl protons: δ 2.25 (t, J = 2.6 Hz, 1H).
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Thioether CH₂: δ 3.15 (t, J = 6.8 Hz, 2H).
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Mass Spectrometry :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the benzimidazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring or benzimidazole moiety.
Scientific Research Applications
Molecular Formula
The molecular formula of 1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene is , with a molecular weight of approximately 338.4 g/mol .
Structural Characteristics
The compound contains:
- A methoxy group (-OCH₃)
- A benzimidazole ring, which is known for its biological activity
- An ethoxy linkage that enhances solubility and bioavailability
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit promising antimicrobial properties. A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungal strains. The results demonstrated significant antimicrobial effects, suggesting that this compound could serve as a lead for developing new antimicrobial agents .
Anticancer Potential
Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has been linked to the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against human colorectal carcinoma cell lines (HCT116), indicating the potential of this compound in cancer therapy .
Biochemical Probes
Due to its structural characteristics, this compound may also function as a biochemical probe or inhibitor in various biological pathways. Its ability to interact with specific proteins could facilitate studies on cellular mechanisms and disease pathways, making it valuable for both academic research and pharmaceutical development.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various benzimidazole derivatives, including those structurally similar to this compound. The results indicated that modifications on the benzimidazole core significantly enhanced activity against resistant bacterial strains, highlighting the importance of structural diversity in drug design .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, researchers synthesized a series of benzimidazole derivatives and evaluated their effects on cancer cell lines. Compounds displaying structural similarities to this compound were found to inhibit cell growth effectively, suggesting that this compound could be further explored for therapeutic applications against colorectal cancer .
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thioether linkage and the prop-2-ynyl group may also contribute to the compound’s overall biological activity by facilitating its binding to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole-Thioether Linkages
- Compound YLO (1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole) Structure: Features a benzimidazole core with two distinct substituents: a 4-methylphenoxyethyl group and a phenoxyethylsulfanyl chain. Key Differences: Lacks the methoxy group on the benzene ring and the terminal propynyl group present in the target compound. The sulfanyl chain is attached to a phenoxyethyl group instead of an ethoxy-methoxybenzene system.
- Compound 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) Structure: Contains a benzimidazole linked to a triazole-thiazole-acetamide system via a phenoxymethyl bridge. Key Differences: Replaces the thioethoxy-methoxybenzene group with a triazole-thiazole-acetamide pharmacophore. The bromophenyl substituent introduces steric bulk and electron-withdrawing effects.
Analogues with Varied Substituents on the Benzene Ring
- 2-Ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}-phenol Structure: Features a benzimidazole connected to a dihydroxybenzene ring via a methylene bridge, with ethoxy and hydroxy substituents. Key Differences: Hydroxy groups enable hydrogen bonding, unlike the methoxy group in the target compound. The absence of a thioether linkage reduces sulfur-mediated interactions. Implications: Higher solubility in polar solvents due to hydroxy groups, whereas the target compound’s methoxy and thioether groups may enhance membrane permeability .
- 1-Methoxy-2-[2-(4-methylphenyl)ethynyl]benzene Structure: A simplified analogue with a methoxybenzene ring directly linked to a 4-methylphenylethynyl group. Implications: The ethynyl group enables conjugation reactions, but the absence of a benzimidazole limits interactions with biological targets like enzymes or DNA .
Pharmacologically Relevant Derivatives
- Silodosin-Based Arylsulfonamide Derivatives (e.g., 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene)
- Structure : Incorporates a trifluoroethoxy group on the benzene ring instead of the thioether-benzimidazole system.
- Key Differences : The trifluoroethoxy group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.
- Implications : Such derivatives are designed as α1A/α1D-adrenergic receptor antagonists, suggesting divergent therapeutic applications compared to the benzimidazole-thioether scaffold .
Comparative Analysis of Key Properties
Research Findings and Implications
- Structural Flexibility : The target compound’s propynyl group offers unique reactivity for click chemistry or covalent binding, unlike analogues with triazole or thiazole groups .
- Electronic Effects : The methoxy group on the benzene ring provides electron-donating properties, which may enhance binding to electron-deficient biological targets compared to trifluoroethoxy derivatives .
Biological Activity
1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C14H16N2O2S
- Molecular Weight : 272.35 g/mol
- CAS Number : 1120-72-5
The structure features a methoxy group, a benzimidazole moiety, and a propynyl side chain, which are critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential use as an anticancer agent.
- Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
- Modulation of Signaling Pathways : The compound appears to interact with cellular signaling pathways associated with cell survival and apoptosis, further highlighting its potential therapeutic applications.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Anticancer Activity
A significant study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection. Results indicated a dose-dependent response, with IC50 values suggesting potent activity against breast and colon cancer cells.
Antioxidant Effects
In a separate investigation, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results showed that it effectively neutralized free radicals, indicating its potential for protecting cells from oxidative damage.
Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it possessed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential for development into a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
